2-(Benzyloxy)-4-fluoro-1-nitrobenzene is an organic compound characterized by a benzene ring that is substituted with a benzyloxy group, a fluorine atom, and a nitro group. Its chemical formula is CHFNO, and it possesses a molecular weight of approximately 233.22 g/mol. The unique structural features of this compound, particularly the presence of the fluorine atom, contribute to its distinct electronic properties and reactivity, making it a subject of interest in various fields of chemistry and biology.
Common reagents for these reactions include:
Research indicates that 2-(Benzyloxy)-4-fluoro-1-nitrobenzene exhibits potential biological activity, particularly in medicinal chemistry. It is being investigated for its role as a precursor in the synthesis of pharmaceutical compounds and as a building block for developing fluorescent probes and imaging agents due to its unique electronic properties. The compound's interaction with biological systems is an area of ongoing research, focusing on its potential therapeutic applications.
The synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene typically involves the nitration of 2-(benzyloxy)-4-fluorobenzene. This reaction is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective introduction of the nitro group at the desired position on the benzene ring.
In industrial settings, the production of this compound follows similar synthetic routes but is optimized for yield and purity. Techniques such as continuous flow reactors are employed to enhance efficiency and consistency in product quality.
2-(Benzyloxy)-4-fluoro-1-nitrobenzene finds applications across various domains:
The interaction studies involving 2-(Benzyloxy)-4-fluoro-1-nitrobenzene focus on its reactivity with various molecular targets. For instance, during reduction reactions, the nitro group undergoes electron transfer steps leading to the formation of an amino group. Additionally, its benzyloxy group can engage in hydrogen bonding and other interactions that influence its behavior in different chemical environments.
Several compounds have structural similarities to 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. These include:
The uniqueness of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene lies in the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The high electronegativity and small size of fluorine influence the compound's reactivity and make it valuable for specific applications where enhanced electronic characteristics are advantageous.
2-(Benzyloxy)-4-fluoro-1-nitrobenzene has the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol. Its IUPAC name, 4-fluoro-1-nitro-2-(phenylmethoxy)benzene, reflects the positions of its functional groups: a fluorine atom at C4, a nitro group (-NO₂) at C1, and a benzyloxy group (-OCH₂C₆H₅) at C2. The SMILES notation (C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
) and InChIKey (FOYQTDKPDAJMPF-UHFFFAOYSA-N
) further define its connectivity.
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | 370.5±27.0°C (predicted) | |
Density | 1.299 g/cm³ | |
LogP (Partition Coefficient) | 3.836 | |
Solubility | Insoluble in water |
2-(Benzyloxy)-4-fluoro-1-nitrobenzene is an aromatic organic compound with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 grams per mole [1] [2]. The compound is characterized by a benzene ring substituted with three distinct functional groups: a nitro group (-NO₂) at position 1, a benzyloxy group (-OCH₂C₆H₅) at position 2, and a fluorine atom at position 4 [1] [2].
The molecular structure features a phenylmethoxy substituent attached through an ether linkage to the benzene ring, creating an extended aromatic system [2] [4]. The compound's International Union of Pure and Applied Chemistry name is 4-fluoro-1-nitro-2-phenylmethoxybenzene [29]. The Simplified Molecular Input Line Entry System representation is O=N+c1cc(F)ccc1OCc1ccccc1 [1] [2], while the International Chemical Identifier Key is FOYQTDKPDAJMPF-UHFFFAOYSA-N [29].
The molecular configuration exhibits significant electronic effects due to the presence of both electron-withdrawing groups (nitro and fluorine) and an electron-donating group (benzyloxy) . These substituents create a complex electronic environment that influences the compound's reactivity and physical properties . The nitro group acts as a strong electron-withdrawing substituent, while the benzyloxy group provides electron-donating character through resonance effects .
Limited crystallographic data are available for 2-(Benzyloxy)-4-fluoro-1-nitrobenzene in the current literature. However, structural analysis of related benzyloxy-fluoro-nitrobenzene compounds provides insight into the expected crystallographic characteristics [15] [17]. Crystallographic studies of similar aromatic compounds with comparable substituent patterns indicate that these molecules typically adopt planar or near-planar conformations [15].
The molecular conformation is influenced by the steric and electronic interactions between the benzyloxy, fluorine, and nitro substituents [15] [17]. In related compounds, crystallographic analysis has revealed that the benzyloxy group generally adopts an extended conformation to minimize steric hindrance with adjacent substituents [15]. The presence of the fluorine atom introduces additional considerations for crystal packing due to its small size and high electronegativity [17].
Intermolecular interactions in the solid state are expected to include weak hydrogen bonding involving the nitro group oxygens and aromatic carbon-hydrogen bonds, as well as van der Waals interactions between the aromatic rings [15] [17]. The crystallographic space group and unit cell parameters for this specific compound have not been definitively reported in the available literature, indicating a need for further structural characterization studies [15].
The melting point of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene has not been definitively established in the literature [1] [2]. This absence of experimental melting point data represents a gap in the physical characterization of this compound [1]. For comparison, the related isomer 4-(Benzyloxy)-2-fluoro-1-nitrobenzene exhibits a melting point range of 85-89 degrees Celsius [6] [12], suggesting that the target compound may possess similar thermal characteristics.
The boiling point has been predicted using computational methods to be approximately 396.4 ± 27.0 degrees Celsius at 760 millimeters of mercury [4] [22]. This predicted value is consistent with the boiling points of structurally related nitrobenzene derivatives [4]. The relatively high boiling point reflects the compound's molecular weight and the presence of strong intermolecular interactions, particularly those involving the nitro group [25].
2-(Benzyloxy)-4-fluoro-1-nitrobenzene exhibits poor water solubility, which is characteristic of aromatic compounds containing lipophilic substituents [1] [25]. The compound is essentially insoluble in water due to its hydrophobic aromatic structure and the presence of the benzyloxy group [1] [25]. The predicted octanol-water partition coefficient (LogP) is approximately 3.84, indicating significant lipophilicity [4] [22].
The solubility profile is expected to be similar to other nitrobenzene derivatives, showing good solubility in organic solvents such as acetone, benzene, diethyl ether, and ethanol [25] [28]. The presence of the benzyloxy group enhances solubility in aromatic and polar aprotic solvents while maintaining poor aqueous solubility [25]. This solubility pattern is typical for aromatic ethers with electron-withdrawing substituents [25].
The compound exists as a solid at room temperature, typically appearing as a powder or crystalline material [1] [8]. The predicted density is approximately 1.299 ± 0.06 grams per cubic centimeter [4] [22]. This density value is consistent with other substituted aromatic compounds of similar molecular weight and structure [4].
The physical state and density are influenced by the molecular packing in the solid phase, which is affected by intermolecular interactions between the aromatic rings and the polar substituents [4] [22]. The relatively high density reflects the presence of the heavy atoms (fluorine, nitrogen, oxygen) and the efficient packing of the aromatic system [4]. The predicted flash point is approximately 193.5 ± 8.0 degrees Celsius, indicating moderate thermal stability [4] [22].
Property | Value | Source |
---|---|---|
Physical State | Solid (powder/crystals) | [1] [8] |
Density (g/cm³) | 1.299 ± 0.06 (predicted) | [4] [22] |
Flash Point (°C) | 193.5 ± 8.0 (predicted) | [4] [22] |
Refractive Index | 1.587 (predicted) | [4] [22] |
Molecular Weight (g/mol) | 247.22 | [1] [2] |
The spectroscopic characteristics of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene are determined by its aromatic structure and the electronic effects of its substituents [14] [16]. Proton nuclear magnetic resonance spectroscopy is expected to show characteristic aromatic proton signals in the 7.0-8.0 parts per million range, with the benzyl methylene protons appearing around 5.0 parts per million [14] [16]. The substitution pattern on the benzene ring will result in specific coupling patterns and chemical shift variations [14] [16].
Carbon-13 nuclear magnetic resonance spectroscopy will exhibit the typical aromatic carbon signals, with additional complexity introduced by carbon-fluorine coupling [14] [16]. The fluorine atom will cause characteristic splitting patterns in the carbon spectra of adjacent and nearby carbon atoms [16]. Fluorine-19 nuclear magnetic resonance spectroscopy is expected to show a single aromatic fluorine signal in the typical range of -100 to -130 parts per million [20].
Infrared spectroscopy will display characteristic absorption bands for the nitro group, typically appearing as asymmetric and symmetric nitrogen-oxygen stretching vibrations around 1520-1350 wavenumbers [10] [14]. The carbon-fluorine stretching vibration is expected around 1250 wavenumbers [10]. Aromatic carbon-carbon stretching and carbon-hydrogen bending vibrations will appear in their typical regions [14].
Mass spectrometry analysis shows a molecular ion peak at mass-to-charge ratio 247, with a protonated molecular ion [M+H]⁺ at 248 [2] [9]. The fragmentation pattern is expected to include loss of the nitro group and benzyl fragments, consistent with typical aromatic nitro compound behavior [2]. Ultraviolet-visible spectroscopy is predicted to show absorption maxima in the 280-320 nanometer range due to the extended conjugation system involving the aromatic rings and electron-withdrawing groups .
Spectroscopic Technique | Key Characteristics | Expected Features |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons (7.0-8.0 ppm) | Benzyl methylene (~5.0 ppm) [14] [16] |
¹³C Nuclear Magnetic Resonance | Aromatic carbons with fluorine coupling | Complex splitting patterns [14] [16] |
¹⁹F Nuclear Magnetic Resonance | Single aromatic fluorine signal | -100 to -130 ppm range [20] |
Infrared Spectroscopy | Nitro stretching (1520-1350 cm⁻¹) | Carbon-fluorine stretch (~1250 cm⁻¹) [10] [14] |
Mass Spectrometry | Molecular ion at m/z 247 | [M+H]⁺ at m/z 248 [2] [9] |
Ultraviolet-Visible | Absorption maximum 280-320 nm | Extended conjugation effects |